molecular formula C11H10N4OS B11725116 N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

Cat. No.: B11725116
M. Wt: 246.29 g/mol
InChI Key: CUXOHEUWKLHJRR-UHFFFAOYSA-N
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Description

N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound with the molecular formula C11H10N4OS. It is known for its unique structure, which includes a thiadiazole ring, a carbohydrazide group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 3-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide include:

  • N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide derivatives
  • Other thiadiazole-based compounds
  • Carbohydrazide derivatives

Uniqueness

The uniqueness of N’-[(3-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for versatile chemical modifications, making it a valuable compound for scientific exploration .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide

InChI

InChI=1S/C11H10N4OS/c1-8-3-2-4-9(5-8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)

InChI Key

CUXOHEUWKLHJRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CSN=N2

Origin of Product

United States

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